molecular formula C22H27N5O4 B2939397 7-benzyl-1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021258-78-5

7-benzyl-1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2939397
CAS No.: 1021258-78-5
M. Wt: 425.489
InChI Key: TUCCYDHBROBBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzyl-1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H27N5O4 and its molecular weight is 425.489. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can halt the proliferation of cancer cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . This leads to a halt in cell proliferation, particularly in cancer cells where CDK2 is often overexpressed . The compound’s potent inhibitory activity against CDK2 has been demonstrated in various studies .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is a key player in the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound prevents this transition, effectively halting the cell cycle and the proliferation of cancer cells .

Result of Action

The result of the compound’s action is a significant inhibition of cell proliferation, particularly in cancer cells . This is achieved through the compound’s inhibition of CDK2, which disrupts the cell cycle and halts cell proliferation . In addition to this, the compound has been shown to induce apoptosis in cancer cells .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a key process in the synthesis of the compound . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the ring, a crucial step in the compound’s interaction with its target . .

Properties

IUPAC Name

7-benzyl-1,3-dimethyl-N-(2-morpholin-4-ylethyl)-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-24-20-17(21(29)25(2)22(24)30)14-18(27(20)15-16-6-4-3-5-7-16)19(28)23-8-9-26-10-12-31-13-11-26/h3-7,14H,8-13,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCCYDHBROBBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCCN4CCOCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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